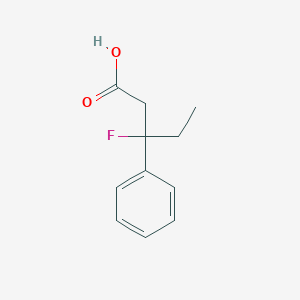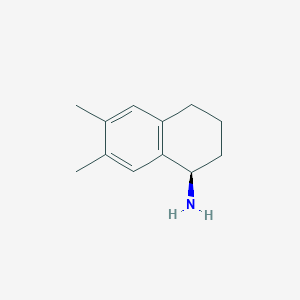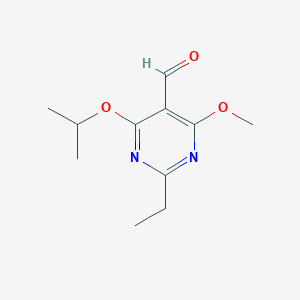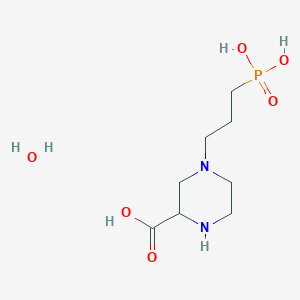
(R)-2-Fluoro-2-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Fluoro-2-phenylpropan-1-ol is an organic compound with the molecular formula C9H11FO It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Fluoro-2-phenylpropan-1-ol typically involves the enantioselective reduction of 2-fluoroacetophenone. One common method is the use of chiral catalysts or reagents to achieve the desired enantiomer. For example, asymmetric reduction using chiral borane reagents or catalytic hydrogenation with chiral ligands can be employed.
Industrial Production Methods: Industrial production of ®-2-Fluoro-2-phenylpropan-1-ol may involve large-scale asymmetric reduction processes. These processes are optimized for high yield and enantiomeric purity. The choice of catalyst, solvent, and reaction conditions are critical factors in the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Fluoro-2-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-fluoroacetophenone.
Reduction: Further reduction can lead to the formation of 2-fluoro-2-phenylpropan-1-amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 2-Fluoroacetophenone
Reduction: 2-Fluoro-2-phenylpropan-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-Fluoro-2-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: The compound can be used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of ®-2-Fluoro-2-phenylpropan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, affecting the overall reaction pathway.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-2-phenylpropan-1-ol (racemic mixture)
- 2-Fluoro-2-phenylpropan-1-amine
- 2-Fluoroacetophenone
Comparison: ®-2-Fluoro-2-phenylpropan-1-ol is unique due to its chiral nature, which can lead to different biological activities compared to its racemic mixture or other similar compounds. The presence of the fluorine atom also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability.
Propriétés
Formule moléculaire |
C9H11FO |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
(2R)-2-fluoro-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3/t9-/m0/s1 |
Clé InChI |
SNILNSRRYODOMT-VIFPVBQESA-N |
SMILES isomérique |
C[C@](CO)(C1=CC=CC=C1)F |
SMILES canonique |
CC(CO)(C1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate](/img/structure/B13108540.png)

![6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13108550.png)






![4,6-Dimethyltriazolo[1,5-b]pyridazine](/img/structure/B13108594.png)

